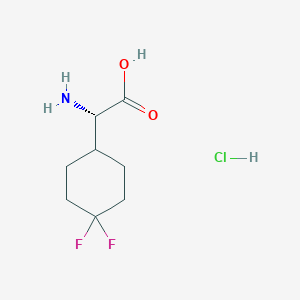

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride is a chemical compound with the molecular formula C8H13F2NO2·HCl It is a derivative of cyclohexylacetic acid, where the cyclohexyl ring is substituted with two fluorine atoms at the 4-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which is subjected to fluorination to introduce the difluoro substituents at the 4-position.

Amination: The difluorocyclohexanone is then converted to the corresponding amine through reductive amination.

Acetic Acid Derivative Formation: The amine is reacted with bromoacetic acid to form the acetic acid derivative.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or functionalized derivatives.

Scientific Research Applications

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: The compound can be used to study the effects of fluorinated amino acids on protein structure and function.

Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-amino-2-(4-fluorocyclohexyl)acetic acid;hydrochloride: Similar structure but with only one fluorine atom.

(2S)-2-amino-2-(4,4-dichlorocyclohexyl)acetic acid;hydrochloride: Chlorine atoms instead of fluorine.

(2S)-2-amino-2-(4,4-dibromocyclohexyl)acetic acid;hydrochloride: Bromine atoms instead of fluorine.

Uniqueness

The presence of two fluorine atoms in (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s efficacy and bioavailability in medicinal applications.

Biological Activity

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride, also known by its CAS number 2231665-41-9, is a compound that has garnered attention in various fields of biological research. Its unique structure, characterized by the presence of a difluorocyclohexyl group, suggests potential applications in medicinal chemistry, particularly as a therapeutic agent.

- IUPAC Name : (S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride

- Molecular Formula : C8H14ClF2NO2

- Molecular Weight : 229.65 g/mol

- Purity : 97%

Biological Activity

The biological activity of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride has been explored in several studies, focusing on its potential as an inhibitor and therapeutic agent.

Research indicates that this compound may exhibit inhibitory effects on certain enzymes and pathways relevant to cancer progression and other diseases. The difluorocyclohexyl moiety is believed to enhance the lipophilicity and binding affinity of the compound to target proteins.

Case Studies and Research Findings

-

Inhibitory Activity : In vitro studies have demonstrated that (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride shows promising inhibitory activity against various targets. For instance, it has been compared to established inhibitors like Olaparib, revealing comparable or enhanced potency in certain assays .

Compound Target IC50 (nM) (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid PARP-1 12.86 Olaparib PARP-1 4.40 -

Antiproliferative Effects : The compound has been tested for its antiproliferative effects on various cancer cell lines. Notably, it exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective growth inhibition .

Cell Line IC50 (µM) MDA-MB-436 10.70 Control (DMSO) - -

Cell Cycle Analysis : Further investigations into the cellular mechanisms revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase in MDA-MB-436 cells. This suggests that it may induce apoptosis through specific pathways .

- Control G2/M Stage : 25.12%

- Treated G2/M Stage : 30.39%

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial for any therapeutic application. Preliminary toxicological evaluations indicate that the compound has a manageable safety profile; however, detailed studies are required to fully understand its toxicity and side effects.

Properties

IUPAC Name |

(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJOKBLTFFPVBF-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C(=O)O)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.